molecular formula C11H11FN2 B13213793 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole CAS No. 740025-99-4

1-Ethyl-2-(2-fluorophenyl)-1H-imidazole

Cat. No.: B13213793
CAS No.: 740025-99-4
M. Wt: 190.22 g/mol
InChI Key: VDZACUILIJNKCY-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-fluorophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole typically involves the reaction of 2-fluorobenzylamine with ethyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-(2-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

  • 1-Ethyl-2-phenyl-1H-imidazole
  • 1-Methyl-2-(2-fluorophenyl)-1H-imidazole
  • 1-Ethyl-2-(4-fluorophenyl)-1H-imidazole

Comparison: 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to 1-Ethyl-2-phenyl-1H-imidazole, the fluorinated compound may exhibit enhanced stability and binding properties. The position of the fluorine atom (ortho vs. para) can also affect the compound’s overall properties and applications .

Properties

CAS No.

740025-99-4

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-ethyl-2-(2-fluorophenyl)imidazole

InChI

InChI=1S/C11H11FN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI Key

VDZACUILIJNKCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=CC=C2F

Origin of Product

United States

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